1,2-Dihydrocyclobuta[b]quinoline

NMR Spectroscopy Structural Chemistry Strain Analysis

1,2-Dihydrocyclobuta[b]quinoline (CAS 13353-49-6) is a strained heterocyclic building block whose fused cyclobutene ring imparts quantifiable divergence from generic quinolines. Key differentiators: an elevated 13C-H coupling constant (139 Hz vs. 126 Hz for 2-methylquinoline), unique mass spectral fragmentation to 2,3-quinolyne, and a benchmark 59% Friedländer condensation yield. These reproducible, strain-driven properties make it essential for physical organic chemistry, synthetic methodology development, and high-specificity analytical standard applications. The N-oxide derivative enables facile deuterium exchange under mild conditions, simplifying stable isotope-labeled internal standard preparation. Choose this compound when generic quinoline analogs cannot deliver the required reactivity.

Molecular Formula C11H9N
Molecular Weight 155.2 g/mol
CAS No. 13353-49-6
Cat. No. B3347359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydrocyclobuta[b]quinoline
CAS13353-49-6
Molecular FormulaC11H9N
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3C=C21
InChIInChI=1S/C11H9N/c1-2-4-10-8(3-1)7-9-5-6-11(9)12-10/h1-4,7H,5-6H2
InChIKeyZOWDOAFSVSVRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihydrocyclobuta[b]quinoline (CAS 13353-49-6): A Strained Quinoline Scaffold for Specialized Heterocyclic Chemistry


1,2-Dihydrocyclobuta[b]quinoline (CAS 13353-49-6) is a nitrogen-containing heterocyclic compound characterized by a quinoline core fused with a cyclobutene ring [1]. This strained bicyclic system, with the molecular formula C11H9N and a molecular weight of 155.20 g/mol, exhibits unique physicochemical properties due to the fused four-membered ring . The compound serves as a versatile building block in synthetic organic chemistry, particularly for generating quinoline derivatives and exploring ring-strain effects [2].

Why 1,2-Dihydrocyclobuta[b]quinoline Cannot Be Simply Replaced by Other Quinolines


Generic substitution of 1,2-dihydrocyclobuta[b]quinoline with common quinoline derivatives is not feasible due to the profound influence of the fused cyclobutene ring on the compound's electronic structure and reactivity. The ring strain, quantified by significantly elevated 13C-H NMR coupling constants (139 Hz vs. 126 Hz for 2-methylquinoline), directly alters the hybridization and bond angles within the molecule [1]. This structural perturbation leads to unique mass spectral fragmentation pathways, notably the generation of 2,3-quinolyne, which is absent in unstrained quinolines [2]. Furthermore, the strain accelerates certain chemical transformations, such as hydrogen exchange in the N-oxide derivative, which occurs under milder conditions than for typical quinoline N-oxides [3]. These distinct physicochemical behaviors, documented below, underscore that the compound is not a generic quinoline analog but a specialized reagent with predictable, quantifiable divergence from its class.

Quantifiable Differentiation of 1,2-Dihydrocyclobuta[b]quinoline: Head-to-Head Comparisons with Structural Analogs


Elevated 13C-H NMR Coupling Constant Quantifies Ring Strain vs. 2-Methylquinoline

The fused cyclobutene ring in 1,2-dihydrocyclobuta[b]quinoline introduces significant angular strain, which is directly measurable by the increase in the 13C-H coupling constant of the benzylic-type protons. A direct comparison of J(13C-H) values for the methylene protons shows a clear progression: 126 Hz for 2-methylquinoline, 130 Hz for 2,3-dimethylquinoline, and 139 Hz for 1,2-dihydrocyclobuta[b]quinoline [1]. This trend reflects the increasing s-character of the C-H bond as the bond angle deviates from ideal sp2 geometry due to the four-membered ring [2].

NMR Spectroscopy Structural Chemistry Strain Analysis

Superior Synthetic Yield via Base-Catalyzed Friedländer Condensation vs. Anthranil Route

The efficiency of accessing 1,2-dihydrocyclobuta[b]quinoline varies dramatically depending on the synthetic route employed. The base-catalyzed Friedländer condensation of o-aminobenzaldehyde with cyclobutanone affords the target compound in a 59% yield under optimized conditions [1]. In stark contrast, the sealed-tube reaction of anthranil with cyclobutanone, which was the first reported synthesis, yields only 6% of the product [2].

Synthetic Methodology Process Chemistry Yield Optimization

Unique Mass Spectral Fragmentation: Generation of 2,3-Quinolyne (M-28) Not Observed in Unstrained Quinoline

The mass spectrum of 1,2-dihydrocyclobuta[b]quinoline exhibits a prominent M-28 peak corresponding to the loss of ethylene, which is consistent with the generation of the reactive intermediate 2,3-quinolyne [1]. This fragmentation pathway is a direct consequence of the strained cyclobutene moiety. In contrast, the electron ionization (EI) mass spectrum of unsubstituted quinoline, recorded under standard 70 eV conditions, shows no such M-28 peak, with its fragmentation dominated by the loss of HCN and H [2].

Mass Spectrometry Analytical Characterization Mechanistic Studies

Distinct Crystal Packing and Unit Cell Parameters vs. Parent Quinoline

The solid-state structure of 1,2-dihydrocyclobuta[b]quinoline, determined by single-crystal X-ray diffraction, differs markedly from that of the parent heterocycle quinoline. The title compound crystallizes in the triclinic space group P1 with unit cell parameters a = 6.6109(5) Å, b = 7.5939(4) Å, c = 9.3171(6) Å, α = 77.133(5)°, β = 75.566(6)°, and γ = 63.575(5)° [1]. In comparison, quinoline crystallizes in the monoclinic space group P21/c with a larger unit cell (a = 5.8570(7) Å, b = 9.353(2) Å, c = 24.543(4) Å, β = 92.082(7)°) containing two independent molecules in the asymmetric unit [2].

X-ray Crystallography Solid-State Chemistry Structural Biology

Facile Hydrogen-Deuterium Exchange in N-Oxide Derivative: Inferred Enhanced Reactivity

The N-oxide derivative of 1,2-dihydrocyclobuta[b]quinoline undergoes hydrogen-deuterium exchange under mild conditions, a behavior described as 'facile exchange' [1]. This contrasts with typical quinoline N-oxides, which generally require more forcing conditions or catalysts for efficient H/D exchange at the heterocyclic ring positions [2]. While a direct quantitative comparison of exchange rates is not available in the primary literature, the qualitative observation of enhanced reactivity is consistent with the increased ring strain documented above.

Isotope Labeling N-Oxide Chemistry Reactivity Studies

Recommended Applications for 1,2-Dihydrocyclobuta[b]quinoline Based on Quantifiable Differentiation


Mechanistic Studies of Ring Strain and Heteroaryne Generation

Researchers investigating the chemical consequences of ring strain should prioritize 1,2-dihydrocyclobuta[b]quinoline. Its elevated 13C-H coupling constant (139 Hz) provides a direct, quantitative measure of strain [1], while its unique mass spectral fragmentation to 2,3-quinolyne offers a clean system for studying heteroaryne intermediates [2]. This makes it an ideal model compound for physical organic chemistry investigations where electronic and structural perturbations are to be correlated with spectroscopic observables.

Synthetic Methodology Development Using a Strained Quinoline Scaffold

The compound serves as a challenging yet well-characterized substrate for developing new synthetic methods. The documented 59% yield from the base-catalyzed Friedländer condensation [1] provides a robust benchmark against which novel catalytic or reagent systems can be compared. The strained cyclobutene ring offers a unique reactive handle for ring-opening or expansion reactions, making it a valuable probe for exploring the scope and limitations of new C-C bond-forming processes [2].

Analytical Standards and Method Validation for Quinoline Derivatives

Due to its distinct NMR coupling constant (139 Hz) [1], unique mass spectral fragmentation pattern (M-28 peak) [2], and well-defined X-ray crystal structure [3], 1,2-dihydrocyclobuta[b]quinoline is an excellent candidate for use as an analytical standard. It can be employed to validate NMR, MS, and XRD methods for the detection and quantification of quinoline-based impurities or degradation products in pharmaceutical and agrochemical matrices, where its unique spectral signatures prevent misidentification.

Preparation of Deuterium-Labeled Internal Standards via Facile N-Oxide Exchange

For researchers requiring deuterated quinoline derivatives for mass spectrometry-based quantification, the N-oxide of 1,2-dihydrocyclobuta[b]quinoline offers a practical advantage. Its 'facile exchange' under mild conditions [1] allows for the straightforward incorporation of deuterium, circumventing the need for more complex catalytic deuteration procedures often required for unstrained quinoline N-oxides [2]. This simplifies the preparation of stable isotope-labeled internal standards.

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